N-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a thiophene ring, a chlorobenzyl group, and a sulfamoyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions. The chlorobenzyl group is then introduced through a nucleophilic substitution reaction, where 2-chlorobenzyl chloride reacts with the thiophene ring in the presence of a base such as sodium hydride.
The sulfamoyl group is incorporated through a sulfonamide formation reaction, where the thiophene derivative reacts with a sulfonyl chloride in the presence of a base like triethylamine. Finally, the ethoxyphenyl group is introduced through an electrophilic aromatic substitution reaction, where the thiophene derivative reacts with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydride, triethylamine, palladium catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with cellular membranes and disrupt their integrity may contribute to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-4-methoxybenzamide
- 4-[(E)-({2-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene ring, in particular, provides a versatile scaffold for further functionalization, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S2/c1-3-28-17-10-8-16(9-11-17)24(2)30(26,27)19-12-13-29-20(19)21(25)23-14-15-6-4-5-7-18(15)22/h4-13H,3,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWZCONLRRHYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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